Product packaging for S-[2-(dimethylamino)ethyl] butanethioate(Cat. No.:CAS No. 63512-62-9)

S-[2-(dimethylamino)ethyl] butanethioate

Cat. No.: B1619492
CAS No.: 63512-62-9
M. Wt: 175.29 g/mol
InChI Key: DSJJEJHMVGHXTN-UHFFFAOYSA-N
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Description

Contextualization as a Synthetic Substrate for Butyrylcholinesterase (BChE)

Butyrylthiocholine (B1199683) serves as a key synthetic, chromogenic substrate for butyrylcholinesterase (BChE), a serine hydrolase enzyme found in high concentrations in human plasma, liver, and the nervous system. chemicalbook.comabcam.comscbt.com BChE is characterized by its ability to hydrolyze various choline (B1196258) esters. abcam.comnih.gov In the laboratory, BTC mimics natural substrates, allowing for the reliable study of BChE's enzymatic function.

The fundamental reaction involves the hydrolysis of butyrylthiocholine by BChE, which breaks the ester bond to yield two products: thiocholine (B1204863) and butyric acid. drugbank.combiolabo.fr This enzymatic cleavage is the first step in a widely used colorimetric assay to measure BChE activity. chemicalbook.comsigmaaldrich.com While BChE can hydrolyze a variety of substrates, the use of a thio-analogue like BTC is particularly advantageous for experimental measurement. nih.gov

Significance in Cholinesterase Enzymatic Activity Measurement and Mechanistic Elucidation

The primary significance of butyrylthiocholine lies in its application in the quantitative measurement of cholinesterase activity, most notably through the Ellman's assay. mdpi.comnih.govnih.gov This method is a standard spectrophotometric technique used in clinical and research laboratories to determine BChE activity. mdpi.comnih.gov The assay relies on the reaction of the thiocholine produced from BTC hydrolysis with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent. abcam.combroadpharm.com This reaction generates a yellow-colored anion, 5-thio-2-nitrobenzoic acid (TNB), which can be quantified by measuring its absorbance at a wavelength of 412 nm. nih.govbroadpharm.comwikipedia.org The rate of color formation is directly proportional to the cholinesterase activity in the sample. biolabo.fr

The Ellman's method is valued for being simple, fast, and reliable. nih.gov However, modifications are sometimes introduced to optimize the assay for specific biological samples or to avoid potential interference from DTNB itself. nih.govsigmaaldrich.com For instance, research has shown that performing the enzymatic hydrolysis of BTC first and then stopping the reaction before adding DTNB can increase the measured BChE activity by 20 to 25%. nih.gov

Table 1: Key Parameters of the Ellman's Assay for BChE Activity using Butyrylthiocholine This interactive table summarizes the typical components and conditions used in the Ellman's method for measuring BChE activity.

ParameterDescriptionTypical Value/ComponentSource(s)
Substrate The compound hydrolyzed by BChE.S-Butyrylthiocholine iodide nih.gov
Substrate Conc. The concentration of the substrate in the final reaction mixture.5 mM nih.gov
Chromogen The reagent that reacts with the product of hydrolysis to produce a colored compound.5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) abcam.comnih.gov
Chromogen Conc. The concentration of DTNB in the final reaction mixture.0.5 mM nih.gov
Buffer Maintains a stable pH for the reaction.100 mM Phosphate Buffer (pH 7.4) nih.gov
Detection λ The wavelength at which the absorbance of the colored product is measured.412 nm nih.govnih.gov
Product Measured The final colored product that is quantified.5-thio-2-nitrobenzoic acid (TNB) mdpi.combroadpharm.com

Beyond simply measuring enzyme levels, butyrylthiocholine is crucial for elucidating the mechanisms of BChE action and inhibition. nih.gov Kinetic studies using BTC help characterize the enzyme's catalytic efficiency (kcat) and its affinity for substrates. researchgate.net Such studies are fundamental to understanding how BChE functions at a molecular level. nih.gov

Furthermore, BTC is extensively used in the screening and characterization of BChE inhibitors, which are compounds of interest for treating Alzheimer's disease and for understanding the toxicology of nerve agents and pesticides. nih.govacs.org By measuring the rate of BTC hydrolysis in the presence and absence of potential inhibitors, researchers can determine the potency (e.g., IC50 values) and mechanism of inhibition. acs.orgucsd.edu For example, structure-based virtual screening has identified selective BChE inhibitors, and their interaction with the enzyme was confirmed using activity assays with butyrylthiocholine as the substrate. acs.org These mechanistic studies are vital for the development of new therapeutic drugs. sigmaaldrich.com

Table 2: Research Findings Utilizing Butyrylthiocholine (BTC) This table provides examples of research applications and findings where BTC was used as a substrate for BChE.

Research AreaFinding/ApplicationSignificanceSource(s)
Assay Optimization A 400-fold dilution of human serum with 5mM BTC was found to be optimal for accurate BChE activity measurement in a high-throughput microplate assay.Provides a validated protocol for routine clinical and research assays. nih.gov
Inhibitor Screening Identified a highly selective submicromolar inhibitor of human BChE (IC50 = 0.443 μM) through virtual screening and subsequent in vitro testing with BTC.Demonstrates the utility of BTC in drug discovery for neurodegenerative diseases. acs.org
Mechanistic Studies Used to determine kinetic parameters (kcat) for wild-type and mutant forms of BChE, helping to identify key amino acid residues (D70, F329, Y332) in the enzyme's active site.Elucidates the structure-function relationship of the BChE enzyme. researchgate.netnih.gov
Modified Assay Separating the BTC hydrolysis step from the DTNB reaction step increased measured BChE activity by 20-25%.Improves the accuracy and sensitivity of cholinesterase activity detection. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H17NOS B1619492 S-[2-(dimethylamino)ethyl] butanethioate CAS No. 63512-62-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

63512-62-9

Molecular Formula

C8H17NOS

Molecular Weight

175.29 g/mol

IUPAC Name

S-[2-(dimethylamino)ethyl] butanethioate

InChI

InChI=1S/C8H17NOS/c1-4-5-8(10)11-7-6-9(2)3/h4-7H2,1-3H3

InChI Key

DSJJEJHMVGHXTN-UHFFFAOYSA-N

SMILES

CCCC(=O)SCCN(C)C

Canonical SMILES

CCCC(=O)SCCN(C)C

Other CAS No.

63512-62-9

Origin of Product

United States

Enzymatic Hydrolysis Mechanisms and Kinetic Studies with Butyrylthiocholine

Hydrolysis by Butyrylcholinesterase (BChE)

The hydrolysis of butyrylthiocholine (B1199683) by BChE is a multifaceted process characterized by a specific catalytic mechanism, distinct kinetic parameters, and notable deviations from classical enzyme kinetics.

The breakdown of butyrylthiocholine by BChE is a rapid enzymatic reaction that results in the formation of thiocholine (B1204863) and butyric acid. scbt.com This process is analogous to the hydrolysis of other thiocholine esters, such as acetylthiocholine (B1193921), and occurs within the deep active site gorge of the BChE enzyme. The mechanism proceeds through a series of steps involving a catalytic triad (B1167595) of amino acids (serine, histidine, and glutamate). nih.govmdpi.comacs.org

The catalytic cycle can be summarized in four key steps nih.gov:

Nucleophilic Attack by Serine: The process begins with a nucleophilic attack on the carbonyl carbon of the butyrylthiocholine molecule by the oxygen atom of the catalytic serine residue (Ser198). This forms a transient tetrahedral intermediate.

Thiocholine Dissociation: The intermediate collapses, leading to the cleavage of the thioester bond. This releases the first product, thiocholine. The butyryl group remains covalently bonded to the serine residue, forming a butyrylated enzyme intermediate.

Nucleophilic Attack by Water: A water molecule enters the active site and is activated by the catalytic histidine. The water molecule then performs a nucleophilic attack on the carbonyl carbon of the butyrylated enzyme.

Butyrate (B1204436) Dissociation: This second reaction leads to the cleavage of the bond between the butyryl group and the serine residue, releasing butyric acid as the final product and regenerating the free enzyme, ready for another catalytic cycle.

The kinetic properties of BChE-catalyzed hydrolysis of butyrylthiocholine are defined by several key parameters, including the Michaelis constant (Kₘ) and the maximum velocity (Vₘₐₓ or kcat). These parameters quantify the enzyme's affinity for the substrate and its maximum catalytic turnover rate. The specific activity of pure human BChE with 1 mM butyrylthiocholine at pH 7.0 and 25°C is approximately 720 µmoles per minute per mg of protein. nih.gov

Kinetic studies reveal that the catalytic rate (kcat) of BChE with butyrylthiocholine is influenced by substrate concentration, a phenomenon discussed in the next section. At lower substrate concentrations (0.01 to 0.1 mM), the kcat is approximately 24,000 min⁻¹. nih.gov At a pH of 8.0, the kcat for butyrylthiocholine in the substrate range of 0.02 to 0.1 mM has been reported as 45,500 min⁻¹. nih.gov

Kinetic Parameters for Butyrylthiocholine Hydrolysis by Human BChE
ParameterConditionValueReference
Specific Activity1 mM Butyrylthiocholine, pH 7.0, 25°C720 µmol/min/mg nih.gov
kcat0.01-0.1 mM Butyrylthiocholine, pH 7.0, 25°C24,000 min⁻¹ nih.gov
0.4-40 mM Butyrylthiocholine, pH 7.0, 25°C (Substrate Activation)76,800 min⁻¹ nih.gov
kcat0.02-0.1 mM Butyrylthiocholine, pH 8.045,500 min⁻¹ nih.gov

The enzymatic hydrolysis of butyrylthiocholine by BChE does not follow the simple Michaelis-Menten model. nih.govnih.govportlandpress.com Instead, it exhibits a significant deviation known as substrate activation. acs.orgresearchgate.net This means that at higher concentrations of butyrylthiocholine, the rate of hydrolysis increases beyond what would be predicted by standard kinetics. acs.org

This phenomenon is attributed to the binding of a second substrate molecule to a "peripheral anionic site" (P-site) located near the rim of the enzyme's active site gorge. acs.org This binding event is thought to induce a conformational change that extends to the catalytic triad at the bottom of the gorge, enhancing the enzyme's catalytic efficiency. acs.org The kcat for the substrate activation phase (from 0.4 to 40 mM butyrylthiocholine) is reported to be 76,800 min⁻¹, which is 3.2 times higher than the rate at lower substrate concentrations. nih.gov The aspartate residue at position 70 (D70) in the P-site is crucial for this activation; mutating this residue to an uncharged glycine (B1666218) (D70G) largely eliminates the substrate activation effect. acs.orgresearchgate.net

The substrate activation phenomenon points to the allosteric nature of BChE. Allosteric regulation involves the binding of an effector molecule at a site other than the enzyme's active site, which in turn influences the enzyme's activity. In this case, the second butyrylthiocholine molecule acts as an allosteric activator by binding to the peripheral site. acs.org

Molecular models suggest that BChE, which is structurally a tetramer, may behave functionally as a co-operative dimer. nih.gov This model proposes that the enzyme can bind one acyl group (from the first hydrolysis step) and one intact ester molecule (at the peripheral site) simultaneously, but not two intact ester molecules at the same time. nih.gov The binding of the second substrate molecule at the P-site, particularly to the D70 residue, is a key event in this cooperative activation. nih.govacs.org This cooperative binding leads to the enhanced catalytic activity observed at high substrate concentrations.

Substrate Specificity Towards Cholinesterases

Butyrylcholinesterase and acetylcholinesterase are highly homologous enzymes but exhibit distinct preferences for substrates. nih.gov AChE is highly specific for acetylcholine (B1216132), whereas BChE has a much broader substrate scope, readily hydrolyzing larger molecules like butyrylcholine (B1668140). monash.edu

The primary reason for this difference lies in the amino acid composition of their respective active site gorges. monash.edu In AChE, the active site contains several bulky aromatic residues (e.g., phenylalanine) that create a narrow, rigid binding pocket, ideal for the smaller acetylcholine molecule. monash.eduresearchgate.net In contrast, BChE has smaller, more flexible aliphatic residues (e.g., leucine (B10760876) and valine) in these positions. monash.edu This substitution results in a larger and more flexible active site gorge in BChE, which can accommodate bulkier substrates like butyrylthiocholine. nih.govresearchgate.net Molecular dynamics simulations show that the main entrance to the BChE active site has a larger radius (average 2.75 Å) compared to that of AChE, allowing larger ligands to enter. nih.gov

Another key difference is their response to high substrate concentrations. While BChE exhibits substrate activation, AChE is subject to substrate inhibition, where excess substrate binds to the peripheral site and sterically blocks the release of products, thereby decreasing the enzyme's activity. acs.org Despite its preference for larger substrates, BChE is still highly efficient at breaking down smaller ones; it hydrolyzes acetylthiocholine at a rate only two times lower than its rate for butyrylthiocholine. nih.gov

Comparative Properties of BChE and AChE Towards Butyrylthiocholine
PropertyButyrylcholinesterase (BChE)Acetylcholinesterase (AChE)Reference
Primary SubstrateButyrylcholine and other larger estersAcetylcholine monash.edu
Active Site GorgeLarger, more flexible (aliphatic residues)Narrower, more rigid (aromatic residues) monash.eduresearchgate.net
Hydrolysis of ButyrylthiocholineEfficientInefficient monash.edu
Effect of High Substrate ConcentrationSubstrate ActivationSubstrate Inhibition acs.org

Structural Determinants of Enzyme-Substrate Recognition in Cholinesterases

The interaction between butyrylthiocholine and butyrylcholinesterase (BChE) is governed by the specific three-dimensional architecture of the enzyme's active site. This active site is located at the bottom of a deep and narrow gorge, approximately 20 Å deep. researchgate.net Several key structural features and amino acid residues within this gorge are critical for substrate recognition, binding, and catalysis.

The catalytic machinery of BChE resides in its catalytic triad, composed of three essential amino acid residues: Serine-198 (Ser198), Histidine-438 (His438), and Glutamate-325 (Glu325). mdpi.comresearchgate.net The hydrolysis of butyrylthiocholine is initiated by a nucleophilic attack from the hydroxyl group of Ser198 on the carbonyl carbon of the substrate. nih.gov This process is facilitated by the other members of the triad, where His438 acts as a general base, accepting a proton from Ser198, and Glu325 helps to stabilize the positive charge on His438. nih.gov

The specificity of BChE for butyrylthiocholine is largely determined by the composition of its acyl-binding pocket. mdpi.com Unlike acetylcholinesterase (AChE), which has a more constrained acyl pocket due to the presence of more aromatic residues, the acyl pocket of BChE is larger and lined with smaller, aliphatic residues. mdpi.comresearchgate.net This structural difference allows BChE to accommodate the bulkier butyryl group of its substrate. Key residues in the acyl pocket of human BChE include Leu286 and Val288. nih.gov

The positively charged quaternary ammonium (B1175870) group of the choline (B1196258) moiety of butyrylthiocholine interacts with the choline-binding pocket, also known as the anionic site, of BChE. mdpi.com This interaction is primarily a cation-π interaction with the aromatic ring of Tryptophan-82 (Trp82). mdpi.com This binding orients the substrate correctly within the active site for efficient catalysis.

Furthermore, a peripheral anionic site (PAS) located near the entrance of the active site gorge also plays a role in substrate recognition and guidance. In human BChE, the PAS is composed of residues such as Aspartate-70 (Asp70) and Tyrosine-332 (Tyr332). nih.govnih.gov These residues can interact with the substrate as it enters the gorge, guiding it towards the catalytic triad at the bottom. kisti.re.kr The interaction at the PAS can also lead to substrate activation at high substrate concentrations, a phenomenon observed with BChE where the binding of a second substrate molecule to the PAS enhances the catalytic rate. nih.gov

Influence of Biophysical Factors on Enzymatic Activity

Temperature Dependence of Butyrylthiocholine Hydrolysis

The rate of butyrylthiocholine hydrolysis by butyrylcholinesterase is sensitive to changes in temperature. As with most enzymatic reactions, the rate generally increases with temperature up to an optimal point, beyond which the enzyme begins to denature and lose activity.

Studies on rat intestinal BChE have determined an optimal temperature of 37°C for its catalytic activity. nih.gov Research on BChE from mouse and rat serum indicates that thermal inactivation begins at 51°C and is complete between 54-57°C, depending on the incubation time. nih.gov This suggests that the enzyme maintains its structural integrity and catalytic function within a physiological temperature range but is susceptible to denaturation at higher temperatures.

Kinetic studies on human plasma BChE have revealed more complex temperature-dependent behavior. An Arrhenius plot of the hydrolysis of a similar substrate, o-nitrophenylbutyrate, showed a break at 21°C, suggesting a thermally induced conformational change in the enzyme. This indicates that the enzyme may exist in different conformational states with varying catalytic efficiencies at different temperatures.

While comprehensive data on the kinetic parameters (Km and kcat) for butyrylthiocholine hydrolysis across a wide range of temperatures is limited, the available information highlights a clear temperature optimum and a threshold for thermal inactivation.

Table 1: Temperature Effects on Butyrylcholinesterase Activity

Enzyme Source Optimal Temperature (°C) Inactivation Temperature (°C) Reference
Rat Intestine 37 Not specified nih.gov
Mouse and Rat Serum Not specified 51 (begins), 54-57 (complete) nih.gov
Human Plasma Not specified Not specified

pH Optima and Stability Profiles in Enzymatic Reactions

The pH of the reaction environment is a critical factor influencing the rate of butyrylthiocholine hydrolysis by BChE. The ionization state of the amino acid residues in the active site, particularly the catalytic triad, is highly dependent on pH.

For rat intestinal butyrylcholinesterase, the optimal pH for activity has been determined to be 7.2. nih.gov Most in vitro assays for human BChE are conducted in a pH range of 7.0 to 8.0, which is close to physiological pH and generally supports high enzymatic activity. mdpi.comnih.govacs.org For instance, kinetic studies have reported kcat values for human BChE with butyrylthiocholine of 24,000 min⁻¹ at pH 7.0 and 45,500 min⁻¹ at pH 8.0 (at 25°C). nih.gov

Interestingly, human BChE exhibits significant catalytic activity even at acidic pH values. One study found that BChE retains high activity at pH ≤ 5 in the presence of excess butyrylthiocholine, a condition that would typically inactivate enzymes relying on a catalytic triad mechanism due to the protonation of the histidine residue. nih.gov At pH 5.0, a kcat value of 32,900 min⁻¹ was reported for the wild-type enzyme. nih.gov This activity is titratable, with pKa values in the range of 6.0-6.6, suggesting that while the catalytic histidine is likely protonated at pH 5, an alternative catalytic mechanism may be at play under these conditions. nih.gov

The enzyme's activity profile across a range of pH values indicates that while it functions optimally around neutral to slightly alkaline pH, it remains remarkably active under more acidic conditions, highlighting its robust nature.

Table 2: pH Effects on Human Butyrylcholinesterase Activity with Butyrylthiocholine

pH kcat (min⁻¹) Temperature (°C) Reference
5.0 32,900 Not specified nih.gov
7.0 24,000 25 nih.gov
7.2 Not specified 25 nih.gov
8.0 45,500 25 nih.gov

Butyrylthiocholine As a Substrate for Cholinesterase Inhibitor Profiling

Methodological Approaches for Inhibitor Evaluation Utilizing Butyrylthiocholine (B1199683)

The evaluation of cholinesterase inhibitors is fundamental to the development of new therapeutic agents. Butyrylthiocholine is a key component in various assays designed for this purpose.

Spectrophotometric Assays (Ellman's Method) for Inhibitory Potency Determination

The most widely used method for determining the inhibitory potency of compounds against BChE is the spectrophotometric assay developed by Ellman and colleagues. znaturforsch.com This method relies on the reaction of the thiol group of thiocholine (B1204863), the product of butyrylthiocholine hydrolysis by BChE, with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB). This reaction produces the yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified by measuring the absorbance at 412 nm. znaturforsch.comnih.gov

The inhibitory potency of a compound is typically expressed as its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme activity by 50%. znaturforsch.com To determine the IC50 value, the enzymatic reaction is carried out in the presence of varying concentrations of the inhibitor. nih.gov The rate of the reaction, and thus the enzyme activity, is monitored by the increase in absorbance at 412 nm over time. nih.gov

Several studies have utilized Ellman's method with butyrylthiocholine to screen and characterize novel BChE inhibitors. For instance, in a study to discover new BChE inhibitors, a structure-based virtual screening was followed by in vitro testing using Ellman's method, which identified several hits with IC50 values in the low micromolar range. nih.gov Another study used this method to determine the IC50 values of newly synthesized 1,3-thiazole derivatives, identifying compounds with significant inhibitory activity. academie-sciences.fr The reliability and simplicity of Ellman's method have made it a standard tool in the primary screening of potential cholinesterase inhibitors. scbt.com

Table 1: Examples of BChE Inhibitors and their IC50 Values Determined by Ellman's Method

Advanced Spectroscopic and Real-Time Kinetic Analysis in Inhibition Studies

Beyond the conventional Ellman's assay, advanced spectroscopic techniques offer deeper insights into the dynamics of BChE inhibition. These methods allow for real-time monitoring of enzyme activity and can elucidate complex inhibitory mechanisms. acs.orgrsc.org

Fluorescence spectroscopy, for example, can be used to monitor reactions involving fluorescent substrates or products, providing high sensitivity for detecting small changes in concentration. acs.org Near-infrared (NIR) fluorescent probes have been developed for the real-time visualization of BChE activity in living cells and even in vivo. rsc.org These probes are designed to be non-fluorescent until they are hydrolyzed by BChE, at which point they release a fluorescent molecule, allowing for the direct imaging of enzyme activity. rsc.org

Chemiluminescent probes represent another advanced approach for monitoring BChE activity in real-time. wikipedia.orgresearchgate.net A 1,2-dioxetane-based chemiluminescent probe, for instance, has been developed to emit light upon reaction with BChE, enabling the visualization of enzyme activity in living cells and animal models without the need for external light sources. wikipedia.orgresearchgate.net

Time-resolved spectroscopy allows for the study of the dynamics of biological processes on very short timescales, providing insights into the kinetics and mechanisms of enzyme-catalyzed reactions. rsc.org These advanced techniques are invaluable for a comprehensive understanding of the interactions between inhibitors and BChE.

Characterization of Butyrylcholinesterase Inhibitor Mechanisms

Understanding the mechanism by which a compound inhibits BChE is crucial for its development as a therapeutic agent. Butyrylthiocholine-based assays are instrumental in elucidating these mechanisms.

Elucidation of Reversible Inhibition Types (Competitive, Non-competitive, Mixed-type)

Reversible inhibitors bind to the enzyme through non-covalent interactions and can be classified into different types based on their binding site and effect on the enzyme's kinetic parameters. The type of inhibition can be determined by kinetic studies using varying concentrations of both the substrate (butyrylthiocholine) and the inhibitor. nih.gov The data is often analyzed using graphical methods like the Lineweaver-Burk plot. nih.govmdpi.com

Competitive inhibition: The inhibitor binds to the active site of the enzyme, competing with the substrate. This increases the apparent Michaelis constant (Km) but does not affect the maximum velocity (Vmax). On a Lineweaver-Burk plot, the lines for different inhibitor concentrations intersect on the y-axis. nih.gov Dihydrobenzodioxepine cymserine (B1245408) (DHBDC) has been shown to be a potent competitive inhibitor of human BChE. nih.gov

Non-competitive inhibition: The inhibitor binds to a site other than the active site (an allosteric site) and can bind to both the free enzyme and the enzyme-substrate complex. This decreases the Vmax but does not change the Km. In a Lineweaver-Burk plot, the lines intersect on the x-axis. nih.gov

Mixed-type inhibition: The inhibitor also binds to an allosteric site, but it has different affinities for the free enzyme and the enzyme-substrate complex. This type of inhibition affects both Km and Vmax. The lines on a Lineweaver-Burk plot intersect at a point other than on the axes. nih.gov Several compounds, including compounds 8 and 18 from a virtual screening study, have been identified as mixed-type inhibitors of BChE. researchgate.netchemrxiv.org Similarly, methylrosmarinate was found to inhibit BChE in a linear mixed manner. nih.gov

Table 2: Kinetic Constants for Reversible BChE Inhibitors

Analysis of Pseudo-irreversible and Irreversible Inhibition Kinetics

Pseudo-irreversible and irreversible inhibitors typically form a covalent bond with the enzyme. Carbamates are a common class of pseudo-irreversible inhibitors of cholinesterases. Their inhibition mechanism involves a two-step process: initial reversible binding to form an enzyme-inhibitor complex, followed by a slower carbamoylation step where the inhibitor forms a covalent bond with the catalytic serine residue of the enzyme. The carbamoylated enzyme is then hydrolyzed very slowly, regenerating the free enzyme.

The kinetics of this type of inhibition are characterized by the carbamoylation rate constant (k2) and the decarbamoylation rate constant (k3). These constants can be determined by monitoring the time-dependent inhibition of BChE activity using butyrylthiocholine as the substrate. A time-dependency of the IC50 value is a hallmark of pseudo-irreversible inhibition. acs.orgmonash.edu Several studies have investigated the kinetics of pseudo-irreversible carbamate (B1207046) inhibitors, providing valuable data on their mechanism of action. acs.orgmonash.edu

Table 3: Kinetic Parameters for Pseudo-irreversible Carbamate Inhibitors of BChE

Structure-Activity Relationship (SAR) Studies in Inhibitor Design

Structure-activity relationship (SAR) studies are essential for the rational design and optimization of potent and selective BChE inhibitors. These studies involve systematically modifying the chemical structure of a lead compound and evaluating the effect of these modifications on its inhibitory activity. Butyrylthiocholine-based assays are the primary tool for generating the data needed for SAR studies.

For example, a study on a series of 1,3-thiazole derivatives revealed that the nature and position of substituents on the thiazole (B1198619) scaffold significantly influenced their BChE inhibitory activity. academie-sciences.fr In another study, the SAR of a class of inhibitors based on a carbazole (B46965) scaffold was investigated. It was found that cyclization of a methoxy (B1213986) ester to a tetrahydrofuran (B95107) ring increased the inhibitory potency by 13-fold. Furthermore, the presence of a dimethyl group on the hexahydroquinoline ring led to a complete loss of activity. These findings, derived from butyrylthiocholine-based assays, provide crucial guidance for the design of more effective BChE inhibitors.

Table 4: Structure-Activity Relationship of Carbazole-based BChE Inhibitors

Investigations of Active Site and Peripheral Site Interactions with Inhibitor Compounds

The use of butyrylthiocholine as a substrate is fundamental to investigating how inhibitors interact with the distinct binding sites within the butyrylcholinesterase (BChE) active site gorge. These investigations differentiate between compounds that bind to the catalytic active site (A-site), located deep within the gorge, and those that bind to the peripheral anionic site (P-site) near the gorge's rim. mdpi.comacs.org The hydrolysis of butyrylthiocholine is sensitive to the binding of inhibitors at either site, allowing for detailed kinetic analysis. mdpi.com

The active site gorge of BChE is considerably larger and lined with fewer aromatic residues compared to acetylcholinesterase (AChE), which accounts for its different substrate and inhibitor specificities. nih.govnih.gov For instance, the BChE active site gorge is estimated to be about 200 ų larger than that of AChE. nih.gov This structural difference allows BChE to accommodate bulkier inhibitors. nih.gov Key residues in the BChE active site include the catalytic triad (B1167595) (Ser198, His438, Glu325), the choline-binding pocket (involving Trp82), and the acyl-binding pocket. nih.govnih.gov

The peripheral anionic site (PAS) in human BChE is primarily defined by residues such as Asp70 and Tyr332. acs.orgnih.govresearchgate.net These residues are crucial for the initial binding of charged substrates like butyrylthiocholine and play a role in guiding them toward the catalytic triad. acs.orgnih.gov Studies involving site-directed mutagenesis have been instrumental in elucidating the roles of these peripheral sites. For example, mutations of D70 and Y332 have been shown to eliminate the substrate activation typically observed with butyrylthiocholine, indicating their importance in controlling the catalytic process. nih.gov Such experiments reveal a complex interaction between these peripheral residues, which can induce conformational changes in the active site that affect both substrate binding and enzyme acylation. nih.gov

Inhibitor competition assays, which measure the hydrolysis of butyrylthiocholine in the presence of two different inhibitors, are used to determine if inhibitors bind to the same or different sites. mdpi.comacs.org For instance, thioflavin T is a known P-site ligand, and its interaction with other inhibitors in the presence of butyrylthiocholine can map the binding locations of novel compounds. mdpi.comacs.org These studies have shown that some ligands can bind to the P-site and allosterically inhibit catalysis, while others compete directly with the substrate at the A-site. mdpi.com The ability of some compounds to bind to both the A-site and P-site simultaneously has also been observed, leading to complex inhibition kinetics. mdpi.com

Table 1: Key Amino Acid Residues in Butyrylcholinesterase (BChE) Binding Sites Involved in Inhibitor Interactions
Binding SiteKey ResiduesRole in InteractionSupporting Evidence/Examples
Catalytic Active Site (A-Site)Ser198, His438, Glu325Forms the catalytic triad essential for the hydrolysis of substrates like butyrylthiocholine. nih.govInhibitors binding here directly prevent substrate hydrolysis.
Trp82 (Choline-binding pocket)Interacts with the quaternary ammonium (B1175870) group of substrates and inhibitors via cation-π interactions. nih.govnih.govCrucial for orienting the substrate correctly for catalysis. nih.gov
Leu286, Val288 (Acyl-binding pocket)These aliphatic residues create a larger acyl pocket than in AChE, allowing for the accommodation of bulkier substrates and inhibitors. nih.govContributes to BChE's selectivity for larger molecules compared to AChE. nih.gov
Peripheral Anionic Site (P-Site)Asp70Anionic residue that interacts with cationic substrates and guides them into the gorge. acs.orgresearchgate.netMutagenesis studies (e.g., D70G) show altered substrate activation and inhibitor binding. nih.gov
Tyr332An aromatic residue implicated in the binding of substrates and inhibitors at the P-site. acs.orgresearchgate.netMutations of Y332 affect substrate activation and demonstrate interaction with D70. nih.gov
Phe329An aromatic residue in the E-helix component of the active site gorge that contributes to ligand binding at the P-site. acs.orgKinetic studies with BChE mutants indicate its participation in binding P-site ligands. acs.org

Computational Approaches in Inhibitor Design and Binding Prediction

Computational methods, particularly molecular docking and molecular dynamics (MD) simulations, are powerful tools for designing and predicting the binding of novel inhibitors to cholinesterases. nih.govtandfonline.com These in silico techniques are almost invariably paired with in vitro enzyme kinetic assays using butyrylthiocholine as the substrate to validate the computational predictions. nih.govnih.gov

Molecular docking is a widely used computational method to screen large databases of small molecules and predict their most likely binding orientation within the BChE active site. nih.govnih.gov The process starts with the three-dimensional crystal structure of BChE. nih.gov Potential inhibitors are then computationally "docked" into the active site gorge, and scoring functions are used to estimate the binding affinity (e.g., binding free energy). mdpi.com This approach allows researchers to identify promising lead compounds for synthesis and biological testing. nih.govacs.org For example, a structure-based virtual screening of over half a million compounds led to the identification of a novel, highly selective BChE inhibitor, with docking studies correctly predicting its binding mode, which was later confirmed by X-ray crystallography. acs.org

Docking studies help rationalize the inhibitory activity observed in experiments. For instance, simulations can reveal key interactions, such as hydrogen bonds with the catalytic triad (e.g., His438) or π-π stacking interactions with aromatic residues like Trp82 in the choline-binding pocket. nih.govmdpi.com The reliability of docking programs is often assessed by "re-docking" a known ligand (like butyrylthiocholine itself) into the crystal structure and comparing the predicted pose to the experimentally determined one. nih.gov

Molecular dynamics (MD) simulations provide a more dynamic picture of the inhibitor-enzyme complex, simulating the movements of atoms over time. tandfonline.com This can reveal conformational changes in the enzyme upon inhibitor binding and provide a more accurate estimation of binding free energy. nih.gov MD simulations have been used to study the interaction of uracil (B121893) derivatives with BChE, showing how the inhibitors obstruct the entrance to the active site, which was consistent with kinetic data from butyrylthiocholine hydrolysis assays. tandfonline.comresearchgate.net In some cases, computational redesign based on transition-state simulations has been used to engineer BChE mutants with enhanced catalytic activity against specific targets. nih.gov

These computational approaches are especially valuable for BChE because its active site is relatively rigid compared to AChE, which has mobile aromatic residues. mdpi.com The absence of these mobile residues in BChE makes molecular docking more reliable and a cornerstone in the design of selective inhibitors. mdpi.com

Table 2: Examples of Computational Studies in BChE Inhibitor Design
Study FocusComputational Method(s)Key Findings/PredictionsExperimental Validation
Discovery of new BChE inhibitors from microbial transformationMolecular Docking (MOE-Dock)Predicted that active metabolites bind to the anionic site residue Trp82, similar to the standard inhibitor galanthamine. nih.govIn vitro inhibition assays using butyrylthiocholine confirmed the inhibitory activity of the predicted compounds. nih.gov
Screening for selective BChE inhibitorsVirtual Screening, Molecular DockingIdentified 15 potential inhibitors from a large database; docking predicted binding modes for the most potent hits. nih.govEllman's assay with butyrylthiocholine confirmed potent and selective BChE inhibition for two novel compounds. nih.gov
Rationalizing inhibition by uracil derivativesMolecular Docking, Molecular Dynamics (MD)Simulations showed inhibitors obstructing the active site entrance and identified key interactions with active site residues. tandfonline.comIC50 values determined through inhibition of butyrylthiocholine hydrolysis correlated with computational findings. tandfonline.com
Design of thienobenzo/naphtho-triazole inhibitorsMolecular DockingPredicted binding energies comparable to the known inhibitor galantamine and identified key H-bond and π-π stacking interactions. mdpi.comExperimental assays confirmed BChE inhibitory potential for seven of the new compounds. mdpi.com
Discovery of a highly selective BChE inhibitorStructure-Based Virtual Screening (Glide)Screened >500,000 molecules to identify a new structural class of BuChE inhibitor. acs.orgThe predicted hit was synthesized and confirmed as a potent and highly selective inhibitor of human BChE using butyrylthiocholine. acs.org

Applications of Butyrylthiocholine in Biochemical Assay Development

Development of Quantitative Assays for Butyrylcholinesterase Activity in Biological Matrices

The quantification of butyrylcholinesterase (BChE) activity in biological samples such as plasma, serum, and tissue extracts is a cornerstone of clinical diagnostics and biomedical research. nih.gov Butyrylthiocholine (B1199683) is the preferred substrate in the most widely used method for this purpose, the Ellman's assay. nih.govebi.ac.uk

In this colorimetric assay, BChE catalyzes the hydrolysis of butyrylthiocholine, yielding thiocholine (B1204863) and butyric acid. The produced thiocholine, which contains a free sulfhydryl group, readily reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB). This reaction generates a yellow-colored anion, 2-nitro-5-thiobenzoate (TNB), which can be quantified by measuring its absorbance at 412 nm. The rate of color development is directly proportional to the BChE activity in the sample. This method is simple, sensitive, and adaptable for high-throughput analysis using microplate readers. nih.gov

Commercial kits based on this principle are widely available, providing standardized reagents for the convenient and sensitive detection of BChE activity. Research has shown that assay conditions, such as the dilution of the biological matrix (e.g., serum), can significantly influence the kinetic parameters and accuracy of the results. For instance, a 400-fold dilution of human serum with a 5mM S-butyrylthiocholine iodide concentration has been identified as optimal for accurate BChE activity measurement, minimizing inhibitory effects from endogenous serum components. nih.gov

Below is a table summarizing various quantitative assays for BChE activity using butyrylthiocholine.

Assay TypeBiological MatrixSubstrate Conc.Key FindingsLimit of Detection (LOD)Reference
Colorimetric (Ellman's) Human Serum, Plasma, Blood5 mMA 400-fold serum dilution is optimal for accuracy.0.2 U/mL nih.gov
Colorimetric (Microplate) Human Serum0.10 mM & 0.60 mMUsed to determine kinetic constants of novel inhibitors.Not Specified nih.gov
Fluorescent (Microplate) Human Serum, PlasmaNot SpecifiedProvides high sensitivity and is suitable for various species.0.012 mU/mL arborassays.com
Smartphone-based Colorimetric Human PlasmaNot SpecifiedUtilizes 3D-printed pads with chromogenic reagents for point-of-care testing.4.05 µkat/mL

Implementation of High-Throughput Screening (HTS) Platforms for Enzyme Modulators

The role of butyrylcholinesterase (BChE) in the progression of diseases like late-stage Alzheimer's has spurred the search for selective BChE modulators, particularly inhibitors. nih.govresearchgate.netnih.gov Butyrylthiocholine-based assays are central to the implementation of quantitative high-throughput screening (qHTS) platforms designed to rapidly screen vast libraries of chemical compounds for potential BChE inhibitors. nih.govresearchgate.net

The qHTS workflow typically involves:

Primary Screening: Large compound libraries (thousands of compounds) are tested at multiple concentrations against BChE in a miniaturized, automated version of the Ellman's assay using butyrylthiocholine as the substrate. nih.govresearchgate.net

Hit Identification: Compounds that demonstrate significant, concentration-dependent inhibition of BChE activity are identified as "hits". researchgate.net

Confirmation and Selectivity: Hits are then re-tested to confirm their inhibitory activity. To determine selectivity, their inhibitory potency against BChE is compared to their effect on the related enzyme, acetylcholinesterase (AChE). nih.govresearchgate.net

Further Analysis: Confirmed, selective hits may then undergo further characterization, including molecular docking studies to understand their binding mode within the enzyme's active site. researchgate.netnih.gov

This approach has successfully identified novel and diverse structural classes of BChE inhibitors. For example, a qHTS of nearly 9,000 compounds identified 125 substances that inhibit BChE, including known drugs like bambuterol (B1223079) and rivastigmine, as well as potential new inhibitors. nih.govresearchgate.net Similarly, structure-based virtual screening combined with biological assays using butyrylthiocholine has led to the discovery of potent and selective BChE inhibitors with IC50 values in the low micromolar range. nih.govnih.govmdpi.comrsc.org

Design and Validation of Novel Biosensors and Molecular Probes

Beyond standard plate-based assays, butyrylthiocholine is a key component in the design of advanced analytical tools like biosensors and molecular probes for real-time and sensitive BChE detection. nih.gov These tools are developed for applications ranging from clinical diagnostics to environmental monitoring of neurotoxic agents that inhibit BChE.

Fluorogenic and Chromogenic Probes for Selective Butyrylcholinesterase Detection

To enhance sensitivity and enable in-vivo imaging, researchers have developed sophisticated fluorogenic and chromogenic probes that produce a distinct optical signal upon interaction with BChE. nih.gov Many of these probes incorporate a butyrate (B1204436) or a similar moiety that is selectively cleaved by BChE, acting as an enzymatic trigger. nih.govacs.org

Chromogenic Probes: These probes generate a visible color change. A smartphone-based colorimetric assay, for instance, uses 3D-printed pads treated with chromogenic reagents that react following the enzymatic activity on a substrate, allowing for simple, visual detection.

Fluorogenic Probes: These "turn-on" probes are initially non-fluorescent or weakly fluorescent. The BChE-catalyzed hydrolysis of a specific part of the probe molecule releases a fluorophore from a quenched state, leading to a significant increase in fluorescence intensity. nih.gov This strategy offers very high sensitivity and low background noise. Near-infrared (NIR) fluorogenic probes have been developed that allow for deep-tissue imaging and real-time tracking of BChE levels in live cells and in vivo models of disease. nih.govacs.org

The table below details examples of recently developed probes for BChE detection.

Probe Name/TypePrincipleDetection Limit (LOD)Key FeaturesReference
BChE-NIRFP NIR FluorogenicNot SpecifiedEnables real-time tracking of BChE in cells, zebrafish, and mouse models. nih.gov
Probe P5 Fluorogenic16.7 ng/mLDesigned to target the peripheral anionic site of BChE for rapid detection (within 5 min). mdpi.com
Cu-CQDs based Ratiometric Fluorescent0.04 U L⁻¹Uses copper-carbon quantum dots; BChE-produced thiocholine modulates fluorescence. rsc.org
Probe 3 (HSA-dependent) Fluorogenic0.0012 U mL⁻¹Signal is amplified in the presence of Human Serum Albumin (HSA); highly selective for BChE over AChE. rsc.org

Principles of Signal Transduction and Enzymatic Triggering in Butyrylthiocholine-Based Probes

The functionality of these advanced probes relies on the specific enzymatic action of BChE on a trigger component, which initiates a signal transduction cascade. The butyryl group of butyrylthiocholine or a mimetic is often the chosen trigger due to BChE's substrate preference.

The primary mechanisms are:

Chromogenic Signal Transduction: As seen in the Ellman's assay, the enzymatic trigger is the hydrolysis of butyrylthiocholine. The signal transduction pathway is the subsequent chemical reaction of the product, thiocholine, with a chromogenic reagent like DTNB to produce a measurable color change.

Fluorogenic Signal Transduction: In these probes, a fluorophore is chemically "caged" or quenched by a moiety containing the BChE-recognition element (e.g., a butyrate ester). nih.govacs.org The enzymatic triggering event is the hydrolysis of this ester bond by BChE. This cleavage event liberates the fluorophore from its quencher, causing a significant increase in fluorescence emission. This "signal-on" mechanism provides high signal-to-background ratios. nih.gov

Electrochemical Signal Transduction: In electrochemical biosensors, BChE is immobilized on an electrode surface. The enzymatic trigger is again the hydrolysis of butyrylthiocholine. The signal transduction occurs when the resulting thiocholine product is electrochemically oxidized at the electrode surface, generating a measurable electrical current that is proportional to the BChE activity.

These diverse signal transduction strategies, all initiated by the specific enzymatic cleavage of a butyryl group, underscore the versatility of S-[2-(dimethylamino)ethyl] butanethioate in modern biochemical analysis.

Comparative Enzymology of Butyrylthiocholine with Other Cholinesterase Substrates

Comparative Kinetic Analysis with Acetylthiocholine (B1193921), Butyrylcholine (B1668140), and other Choline (B1196258) Esters

The hydrolysis of choline esters by cholinesterases generally follows the Michaelis-Menten kinetic model, which describes the relationship between the rate of reaction, substrate concentration, the enzyme's maximum velocity (Vmax), and the Michaelis constant (Km). nih.govnih.gov Km represents the substrate concentration at which the reaction rate is half of Vmax, indicating the enzyme's affinity for the substrate. A lower Km value signifies a higher affinity.

Kinetic studies comparing butyrylthiocholine (B1199683) with its shorter-chain analogue, acetylthiocholine (ATC), and their corresponding oxygen esters, butyrylcholine and acetylcholine (B1216132), highlight the distinct catalytic efficiencies of AChE and BChE. nih.gov BChE generally demonstrates a higher catalytic activity (kcat) for butyrylthiocholine compared to acetylthiocholine. Conversely, AChE is highly efficient at hydrolyzing acetylcholine and its thio-analogue, ATC, but is significantly less effective with larger substrates like butyrylcholine and butyrylthiocholine. nih.govlibretexts.org

A defining characteristic of cholinesterase kinetics with positively charged substrates is the phenomenon of non-Michaelian behavior at high substrate concentrations. mdpi.com For AChE, this manifests as substrate inhibition, where the reaction rate decreases at supra-optimal substrate levels. embopress.org This is often attributed to the binding of a second substrate molecule to a peripheral anionic site (PAS) on the enzyme, which hinders the release of products from the active site. embopress.orgnih.gov In stark contrast, BChE typically exhibits substrate activation with substrates like butyrylthiocholine, where the binding of a second substrate molecule appears to enhance catalytic activity. mdpi.commdpi.com

The table below presents a comparative view of kinetic parameters for the hydrolysis of acetylthiocholine and butyrylthiocholine by cholinesterases from different sources.

Note: Kinetic parameters can vary based on experimental conditions such as pH, temperature, and buffer composition. Vmax values are presented as reported in the source, which may be per mg of enzyme or as a turnover number (kcat).

Differential Substrate Selectivity Across Various Cholinesterase Isoforms and Species

Acetylcholinesterase and butyrylcholinesterase are highly homologous enzymes, sharing about 50% of their amino acid sequence, yet they exhibit markedly different substrate selectivities. nih.govmdpi.com This differential selectivity is a key feature distinguishing the two major cholinesterase isoforms and is consistent across various animal species.

AChE is considered a specialist enzyme, demonstrating a clear preference for its natural substrate, acetylcholine, and its thio-analogue, acetylthiocholine. nih.gov Its activity drops significantly with substrates that have a larger acyl group, such as butyrylcholine or benzoylcholine. mdpi.com

In contrast, BChE is a more promiscuous enzyme, capable of efficiently hydrolyzing a wide array of choline and non-choline esters, including butyrylcholine, succinylcholine, and even certain drugs. nih.govnih.gov While it can hydrolyze acetylcholine, its catalytic efficiency is typically highest for substrates with larger acyl groups, like butyrylcholine and its thio-derivative. nih.gov This broader specificity allows BChE to act as a backup enzyme for AChE, particularly under conditions where AChE activity is compromised or when acetylcholine concentrations are excessively high. nih.gov

The structural basis for this divergence in substrate preference lies within the active site gorge of the enzymes. researchgate.net The active site of AChE is narrow and lined with 14 aromatic residues that restrict access to bulky substrates. researchgate.net The active site gorge in BChE is considerably larger (approximately 500 ų versus 300 ų in AChE). researchgate.net This is because six of the bulky aromatic residues found in the AChE gorge are replaced by smaller, aliphatic residues in BChE. researchgate.netresearchgate.net This modification, particularly in the acyl-binding pocket, creates a more spacious and flexible active site, allowing BChE to accommodate larger substrates like butyrylthiocholine.

This differential selectivity is observed across species. For instance, BChE from equine serum and human plasma both show a preference for butyrylthiocholine over acetylthiocholine, while AChE from sources like the electric eel (Electrophorus electricus) is highly specific for acetylthiocholine. researchgate.net

The table below summarizes the relative selectivity of human AChE and BChE for different substrates, inferred from kinetic data.

Advanced Research Perspectives and Methodological Innovations in Butyrylthiocholine Research

Integration of Computational Modeling with Experimental Enzymology

Computational methods, working in tandem with traditional laboratory experiments, have become indispensable for exploring the complex interactions between BChE and various ligands, including its substrate butyrylthiocholine (B1199683) and- a range of inhibitors. nih.gov These approaches offer atomic-level detail that is often inaccessible through experimentation alone. nih.gov

Molecular dynamics (MD) simulations are powerful computational tools that model the physical movements of atoms and molecules over time, providing a dynamic view of enzyme-ligand interactions. nih.gov All-atom MD simulations of BChE, both with and without inhibitors, have been conducted for hundreds of nanoseconds to characterize how inhibitors bind and to understand the structural basis for their efficacy. nih.gov These simulations offer insights into the structure of the native BChE enzyme and how it interacts with substrates and inhibitors. researchgate.net

Key findings from MD simulations in butyrylthiocholine-related research include:

Stability of Complexes : Simulations can assess the stability of an enzyme-inhibitor complex over time. For instance, a 133-nanosecond MD simulation of a BChE-inhibitor complex showed it reached equilibrium after approximately 22 nanoseconds, after which the complex remained predominantly stable. excli.de

Conformational Changes : MD studies have revealed significant conformational changes in BChE upon ligand binding. One notable discovery is the mechanically induced opening of the "omega loop" region, which fully exposes the active site gorge when certain inhibitors that mimic natural substrates are present. nih.gov

Role of Specific Residues : Simulations highlight the critical amino acid residues involved in binding. Studies have identified residues like Asp70, Trp82, and Tyr128 as significant contributors to the binding between BChE and inhibitors. nih.gov

Solvent and Ion Effects : MD simulations can incorporate the surrounding environment, such as water molecules and ions. It has been shown that several long-lived water bridges are integral to the active site's architecture, and the presence of a sodium ion in the enzyme's gorge can stabilize the productive conformation of the catalytic triad (B1167595) (Ser198/His438/Glu325). researchgate.net

Table 1: Selected Findings from Molecular Dynamics (MD) Simulations of Butyrylcholinesterase (BChE) Complexes

Study Focus Simulation Duration Key Finding Reference
BChE-Inhibitor Complex Stability 133 ns The complex achieved equilibrium around 22 ns and remained stable, with backbone RMSD fluctuations limited to 1.2–1.9 Å. excli.de
Unbound Native BChE Structure 5-10 ns A sodium ion in the active site gorge stabilizes the catalytic triad; long-lived water bridges are integral to the active site. researchgate.net
BChE with Dialkyl Phenyl Phosphate Inhibitors 250 ns per system Binding of choline-containing inhibitors induces the opening of the omega loop, exposing the active site gorge. nih.gov

In silico methods encompass a range of computational techniques, including molecular docking and quantitative structure-activity relationship (QSAR) studies, used to predict and analyze how molecules like inhibitors bind to target enzymes such as BChE. nih.govmdpi.com These methods are often used as a screening tool before more resource-intensive experimental work is undertaken. excli.de

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. excli.de In BChE research, docking is used to understand binding mechanisms and is often validated by comparing the computational results with experimental data from enzyme kinetic studies that use butyrylthiocholine as the substrate. mdpi.come-nps.or.kr For example, docking simulations have successfully predicted that certain competitive inhibitors of BChE engage with the catalytic triad residues Ser198 and His438. e-nps.or.kr

Enzyme kinetic studies performed in vitro provide crucial data, such as the Michaelis constant (Kₘ), maximum velocity (Vₘ), and inhibition constant (Kᵢ), which can then be correlated with in silico findings. nih.gov For instance, a study on the inhibitor methylrosmarinate found its Kᵢ value to be 3.73 ± 1.52 μM through experimental assays, a result supported by the extensive interactions observed in docking simulations. nih.gov This synergy between prediction and experimentation accelerates the discovery of potent and selective BChE inhibitors. nih.gove-nps.or.kr

Table 2: Comparison of In Silico Predictions and Experimental Kinetic Data for BChE Inhibitors

Compound/Inhibitor In Silico Method Predicted Interaction/Mode Experimental Assay (Substrate: Butyrylthiocholine) Reference
Phlorotannin (Compound 9) Molecular Docking Competitive inhibition; interacts with catalytic triad (Ser198, His438) and oxyanion hole (Gly116, Gly117). Competitive inhibitor. e-nps.or.kr
Quinoxaline Derivative (6c) Molecular Docking Binds to AChE active site. Mixed-type inhibitor of AChE. nih.gov
Methylrosmarinate Molecular Docking Strong interactions with BChE active site. Linear mixed inhibition; Kᵢ = 3.73 ± 1.52 μM. nih.gov

Emerging Methodologies for Butyrylthiocholine-Based Enzyme Assays and Probes

The foundational method for measuring BChE activity is the colorimetric assay developed by Ellman, which uses butyrylthiocholine as the substrate. nih.gov While robust and widely used, research continues to focus on developing more advanced and selective methods. nih.govnju.edu.cn Emerging platforms for enzymatic bioassays include microfluidic arrays and droplet microfluidics, which offer advantages in throughput and reagent consumption over standard microtiter plates. nih.gov

A significant area of innovation is the development of fluorescent probes for the selective detection of BChE. nih.govrsc.org These probes are designed to change their fluorescent properties upon interacting with the enzyme, allowing for sensitive and real-time monitoring of its activity. mdpi.com

Design principles for these advanced probes often involve:

Activity-Based Sensing : Many probes are designed as substrates that are converted from a non-fluorescent to a highly fluorescent state by BChE's catalytic activity. nih.gov

High Selectivity : A major challenge is distinguishing BChE activity from that of acetylcholinesterase (AChE), as the enzymes share structural similarities. rsc.org Probes are engineered with specific recognition units, such as a cyclopropyl (B3062369) group, that are preferentially hydrolyzed by BChE, leading to high selectivity. rsc.orgmdpi.com

Environment-Sensitive Fluorophores : Some probes are based on inhibitors that bind to the BChE active site. The change in the local environment from the aqueous bulk to the more hydrophobic active site can cause a significant increase in fluorescence intensity. nih.gov

Targeted Interactions : To improve affinity and response time, probes can be designed to interact with specific sites on the enzyme, such as the peripheral anionic site (Asp70). mdpi.com

These novel probes have demonstrated the ability to detect BChE with very low limits of detection (LOD) and have been successfully used to monitor enzyme activity in complex biological samples like human serum and living cells. rsc.orgmdpi.com

Table 3: Examples of Emerging Fluorescent Probes for Butyrylcholinesterase (BChE) Detection

Probe Type/Name Detection Mechanism Selectivity over AChE Limit of Detection (LOD) Reference
Inhibitor-Based Probe Environment-sensitive emission upon binding to the BChE active site. High Low nanomolar range (inhibition) nih.gov
Activity-Based Probe (Probe 9d) Hydrolysis of a cyclopropyl group by BChE leads to a 275-fold fluorescence enhancement. 14.5-fold Not specified rsc.org
Activity-Based Probe (Compound 25) BChE-mediated hydrolysis unmasks a fluorophore. High 0.12 μg/mL rsc.org

Q & A

Basic: What are the recommended synthetic pathways for S-[2-(dimethylamino)ethyl] butanethioate in academic research?

Methodological Answer:
this compound can be synthesized via thioesterification. A common approach involves reacting butanethioic acid with 2-(dimethylamino)ethanol in the presence of coupling agents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) under inert conditions. Solvents such as dichloromethane or tetrahydrofuran (THF) are typically used, with reaction monitoring via thin-layer chromatography (TLC). Post-reaction purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) ensures high purity. Structural analogs like S-methyl butanethioate ( ) and phosphorothioate derivatives ( ) suggest similar methodologies, though reaction kinetics may vary due to steric effects from the dimethylaminoethyl group.

Basic: Which spectroscopic and computational techniques are critical for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR confirm the thioester linkage and dimethylaminoethyl substituent. Key signals include the thioester carbonyl (δ ~200-210 ppm in 13C NMR) and dimethylamino protons (δ ~2.2-2.5 ppm in 1H NMR).
  • Infrared (IR) Spectroscopy: Stretching frequencies for C=O (~1680-1720 cm⁻¹) and C-S (~600-700 cm⁻¹) bonds validate the functional groups.
  • Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight (expected m/z ~189.3 for C₈H₁₇NOS).
  • Computational Modeling: Density Functional Theory (DFT) optimizes the 3D structure, predicting bond angles and electronic properties. Software like Gaussian or ORCA is recommended ( ).

Advanced: How can researchers design experiments to evaluate the hydrolytic stability of this compound under physiological conditions?

Methodological Answer:

  • pH-Dependent Stability Assays: Incubate the compound in buffers (pH 2.0–9.0) at 37°C. Monitor degradation via HPLC or LC-MS at timed intervals.
  • Kinetic Analysis: Use pseudo-first-order kinetics to calculate half-life (t₁/₂) and rate constants. Compare with structurally related thioesters (e.g., ’s S-methyl butanethioate) to assess electronic effects of the dimethylamino group.
  • Mechanistic Probes: Add nucleophiles (e.g., glutathione) to mimic intracellular environments. Track thiol-displacement reactions via 1H NMR or fluorescence assays.

Advanced: What experimental strategies resolve contradictions in reported bioactivity data for this compound?

Methodological Answer:

  • Reproducibility Protocols: Standardize cell lines (e.g., HEK293 or HeLa), culture conditions, and compound purity (≥95% by HPLC, ).
  • Dose-Response Curves: Test concentrations spanning 3–5 log units to identify EC₅₀/IC₅₀ values. Include positive controls (e.g., known enzyme inhibitors) and negative controls (solvent-only).
  • Orthogonal Assays: Combine enzymatic assays (e.g., fluorogenic substrates) with biophysical methods like surface plasmon resonance (SPR) to confirm target engagement. Reference anti-tumor activity studies in analogs () for mechanistic hypotheses.

Advanced: How does the dimethylaminoethyl group influence the solubility and partitioning behavior of this compound?

Methodological Answer:

  • Solubility Profiling: Use shake-flask method in solvents (water, octanol, DMSO) at 25°C. Quantify via UV-Vis spectroscopy calibrated to standard curves.
  • logP Determination: Measure octanol-water partition coefficients experimentally or predict via software (e.g., ACD/Labs). The dimethylamino group increases hydrophilicity compared to unsubstituted thioesters, altering membrane permeability ( ).
  • Molecular Dynamics (MD) Simulations: Model solvation shells to visualize interactions between the dimethylamino group and polar solvents.

Advanced: What strategies mitigate challenges in scaling up this compound synthesis for preclinical studies?

Methodological Answer:

  • Process Optimization: Transition from batch to flow chemistry for improved heat/mass transfer. Use inline FTIR or Raman spectroscopy for real-time monitoring ( ).
  • Green Chemistry Principles: Replace hazardous solvents (e.g., dichloromethane) with cyclopentyl methyl ether (CPME) or ethyl acetate.
  • Purification Scaling: Employ flash chromatography or centrifugal partition chromatography (CPC) for gram-scale purification. Validate purity via NMR and LC-MS.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.